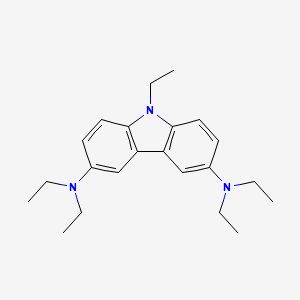
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is a synthetic organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole derivatives with ethyl groups, followed by amination at specific positions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring of the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed
Oxidation: Carbazole quinones.
Reduction: Reduced carbazole derivatives.
Substitution: Nitro or halogenated carbazole compounds.
Scientific Research Applications
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N3,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to the inhibition of cellular processes. The compound’s electronic properties also play a role in its function as a material in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~6~,N~6~-Tetramethyl-9H-carbazole-3,6-diamine
- N~3~,N~3~,N~6~,N~6~-Tetraethyl-9H-carbazole-3,6-diamine
Uniqueness
N~3~,N~3~,N~6~,N~6~,9-Pentaethyl-9H-carbazole-3,6-diamine is unique due to its specific ethyl substitutions, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields.
Properties
CAS No. |
106872-52-0 |
|---|---|
Molecular Formula |
C22H31N3 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-N,3-N,6-N,6-N,9-pentaethylcarbazole-3,6-diamine |
InChI |
InChI=1S/C22H31N3/c1-6-23(7-2)17-11-13-21-19(15-17)20-16-18(24(8-3)9-4)12-14-22(20)25(21)10-5/h11-16H,6-10H2,1-5H3 |
InChI Key |
WTYOPSQLAWHEQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N(CC)CC)C3=C1C=CC(=C3)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
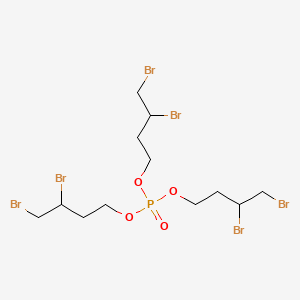
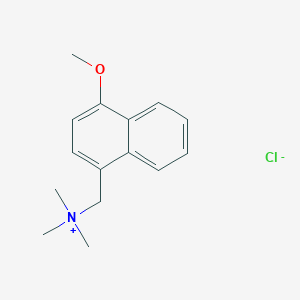

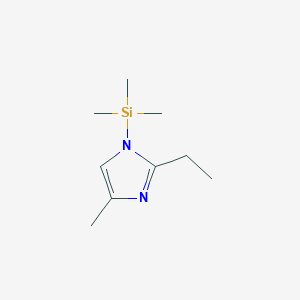
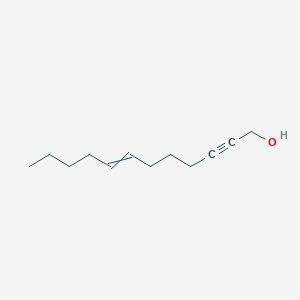
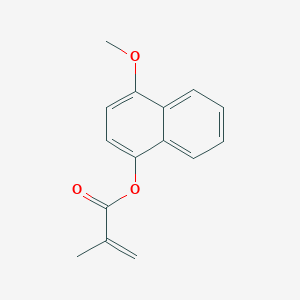
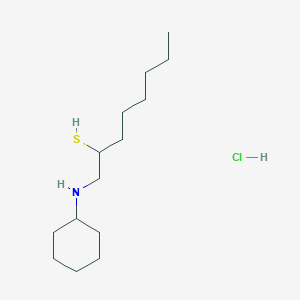
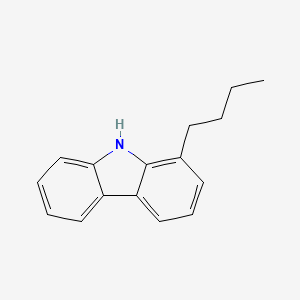

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)

